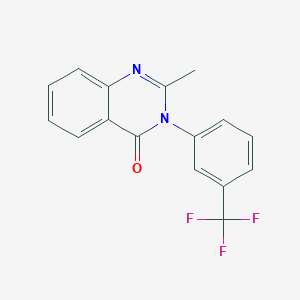
2-Methyl-3-(3-trifluoromethyl-phenyl)-3H-quinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-(3-trifluoromethyl-phenyl)-3H-quinazolin-4-one is a chemical compound that belongs to the class of quinazolinones. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. This compound has shown promising results in preclinical studies, and researchers are exploring its potential for further development.
Mécanisme D'action
The mechanism of action of 2-Methyl-3-(3-trifluoromethyl-phenyl)-3H-quinazolin-4-one is not fully understood. However, it is believed to inhibit certain enzymes and signaling pathways that are involved in cancer cell growth and inflammation. It may also interact with specific proteins and receptors in cells, leading to changes in cellular function.
Effets Biochimiques Et Physiologiques
2-Methyl-3-(3-trifluoromethyl-phenyl)-3H-quinazolin-4-one has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as tyrosine kinases, which are involved in cancer cell growth. It has also been shown to reduce the production of inflammatory cytokines, which are involved in the inflammatory response. Additionally, it has been shown to have fluorescent properties, which make it useful in imaging applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-Methyl-3-(3-trifluoromethyl-phenyl)-3H-quinazolin-4-one is its potential as a therapeutic agent for cancer and inflammatory diseases. It has shown promising results in preclinical studies, and researchers are exploring its potential for further development. Additionally, it has fluorescent properties, which make it useful in imaging applications.
One of the limitations of 2-Methyl-3-(3-trifluoromethyl-phenyl)-3H-quinazolin-4-one is its low solubility in water, which may limit its use in certain applications. Additionally, its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Orientations Futures
There are several future directions for research on 2-Methyl-3-(3-trifluoromethyl-phenyl)-3H-quinazolin-4-one. One direction is to further explore its potential as a therapeutic agent for cancer and inflammatory diseases. Researchers can investigate its efficacy in animal models and optimize its pharmacological properties. Another direction is to explore its potential as a fluorescent probe in imaging applications. Researchers can investigate its use in various imaging techniques and optimize its properties for specific applications. Additionally, researchers can explore its potential in material science, such as its use in the development of new materials with specific properties.
Méthodes De Synthèse
The synthesis of 2-Methyl-3-(3-trifluoromethyl-phenyl)-3H-quinazolin-4-one involves the reaction of 2-aminobenzamide with 3-(trifluoromethyl) benzoic acid in the presence of a catalyst. The reaction is carried out in a solvent under specific conditions of temperature and pressure. The yield of the compound depends on various factors such as the purity of the starting materials, reaction time, and conditions.
Applications De Recherche Scientifique
2-Methyl-3-(3-trifluoromethyl-phenyl)-3H-quinazolin-4-one has shown potential in various scientific research applications. It has been studied for its anticancer properties, and preclinical studies have shown that it inhibits the growth of cancer cells. It has also been studied for its anti-inflammatory properties and has shown promising results in animal models. Additionally, it has been studied for its potential as a fluorescent probe in imaging applications.
Propriétés
Numéro CAS |
1788-98-3 |
|---|---|
Nom du produit |
2-Methyl-3-(3-trifluoromethyl-phenyl)-3H-quinazolin-4-one |
Formule moléculaire |
C16H11F3N2O |
Poids moléculaire |
304.27 g/mol |
Nom IUPAC |
2-methyl-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one |
InChI |
InChI=1S/C16H11F3N2O/c1-10-20-14-8-3-2-7-13(14)15(22)21(10)12-6-4-5-11(9-12)16(17,18)19/h2-9H,1H3 |
Clé InChI |
YNDPTKFEXLQGTM-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)C(F)(F)F |
SMILES canonique |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)C(F)(F)F |
Solubilité |
43.6 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-[(2-nitrophenyl)sulfamoyl]phenyl]acetamide](/img/structure/B187634.png)
![N-[4-[(2-chlorophenyl)sulfamoyl]phenyl]acetamide](/img/structure/B187635.png)
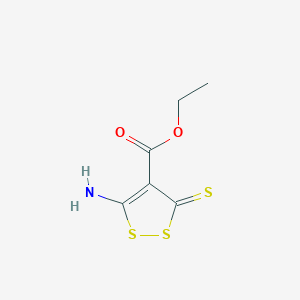
![5-[3-(Trifluoromethyl)phenyl]-2-furaldehyde](/img/structure/B187638.png)
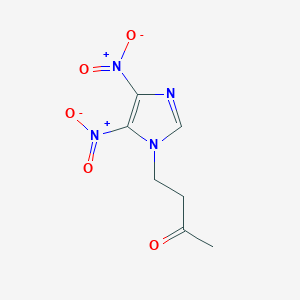
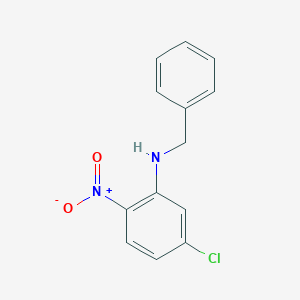
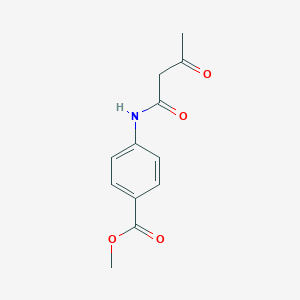
![N-[3-(trifluoromethyl)phenyl]pyrazine-2-carboxamide](/img/structure/B187644.png)
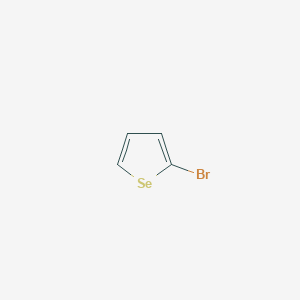
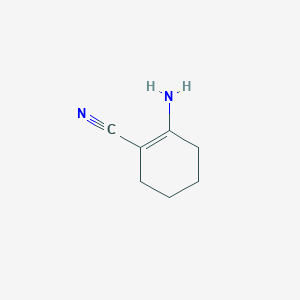
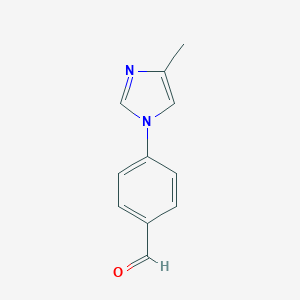
![2-[(3-Chlorobenzyl)oxy]benzoic acid](/img/structure/B187650.png)
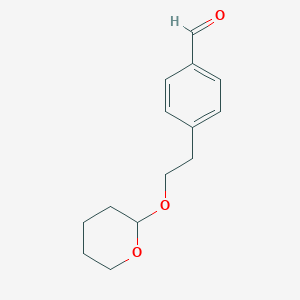
![Ethyl 4-[(2-hydroxyethyl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylate](/img/structure/B187655.png)